3,4-Dibromo-2,5-dimethylhexa-2,4-diene
Description
Structure
3D Structure
Properties
CAS No. |
88919-69-1 |
|---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
IUPAC Name |
3,4-dibromo-2,5-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H12Br2/c1-5(2)7(9)8(10)6(3)4/h1-4H3 |
InChI Key |
LJJNVNJVHUIEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=C(C)C)Br)Br)C |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 3,4 Dibromo 2,5 Dimethylhexa 2,4 Diene
Electrophilic Addition Reactions: Reactivity with Bromine
The synthesis of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene itself is a primary example of electrophilic addition, resulting from the reaction of its precursor, 2,5-dimethylhexa-2,4-diene, with bromine (Br₂). The addition of electrophiles like halogens to conjugated dienes can proceed through two main pathways, yielding 1,2- and 1,4-addition products.
When one equivalent of bromine reacts with a conjugated diene such as 2,5-dimethylhexa-2,4-diene, the reaction is initiated by the electrophilic attack of bromine on one of the pi bonds. This forms a resonance-stabilized allylic carbocation intermediate. The presence of two resonance structures allows the subsequent nucleophilic attack by the bromide ion (Br⁻) at two different positions.
1,2-Addition (Kinetic Control): Attack at the C-2 position of the allylic carbocation results in the 1,2-addition product. This pathway is often favored at lower temperatures as it typically has a lower activation energy. rsc.orgrsc.org In the case of 2,5-dimethylhexa-2,4-diene, this would lead to the formation of a vicinal dibromide.
1,4-Addition (Thermodynamic Control): Attack at the C-4 position of the carbocation leads to the 1,4-addition product, which for this specific reaction yields this compound. rsc.org This product often has a more substituted, and thus more stable, internal double bond. acs.org At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established, which favors the more stable thermodynamic product. rsc.orgrsc.org
The initial protonation of 2,5-dimethylhexa-2,4-diene generates a resonance-stabilized allylic carbocation. The positive charge is delocalized between the secondary (C-2) and tertiary (C-4) carbons. The resonance form with the carbocation on the tertiary C-4 is more stable, suggesting that the 1,4-product might be the kinetic product in this specific case. acs.org However, the stability of the final alkene product also plays a crucial role, with the 1,2-product potentially having a more substituted double bond, making it the thermodynamic product. acs.org
Table 1: Potential Products of Bromine Addition to 2,5-dimethylhexa-2,4-diene
| Addition Type | Product Name | Key Feature | Favored Conditions |
|---|---|---|---|
| 1,2-Addition | 2,3-Dibromo-2,5-dimethylhex-4-ene | Vicinal dibromide | Low Temperature (Kinetic) |
| 1,4-Addition | This compound | Conjugated dibromide | High Temperature (Thermodynamic) |
The stereochemistry of bromine addition to alkenes and dienes is a critical aspect of the reaction mechanism. The process is generally characterized by anti-addition. This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate after the initial electrophilic attack. acs.org
The incoming bromine molecule is polarized, and the electrophilic bromine atom is attacked by the π-electron cloud of the diene. Instead of a simple open carbocation, a three-membered ring containing the bromine atom (a bromonium ion) is formed. This intermediate shields one face of the molecule. The subsequent nucleophilic attack by the bromide ion must occur from the opposite face (an Sₙ2-like process), leading to the two bromine atoms being added in an anti configuration relative to each other. acs.org If a free, planar carbocation were the sole intermediate, a mixture of syn and anti addition products would be expected, as the nucleophile could attack from either side. acs.org
For the 1,4-addition product, the attack of the bromide ion at the C-4 position is accompanied by a rearrangement of the double bond. The stereochemistry of the resulting double bond in the 1,4-adduct is predominantly trans (E), as this configuration is generally more stable than the cis (Z) isomer.
Cycloaddition Reactions and Pericyclic Processes
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings from a conjugated diene and a dienophile. masterorganicchemistry.com This reaction is a concerted, pericyclic process, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state. youtube.com
For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. masterorganicchemistry.com The reactivity is significantly influenced by the electronic nature of both the diene and the dienophile. In a normal-electron-demand Diels-Alder reaction, the rate is increased when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. youtube.commasterorganicchemistry.com
In the case of this compound, the two bromine atoms attached directly to the conjugated system act as electron-withdrawing groups. This electronic property would decrease the energy of the diene's molecular orbitals, making it less nucleophilic and therefore less reactive towards typical electron-poor dienophiles in a normal-demand Diels-Alder reaction. While no specific studies on the Diels-Alder reactivity of this compound were identified, its reduced electron density suggests it would be a poor diene component under standard conditions.
The mechanism of the Diels-Alder reaction is believed to proceed through a single, cyclic transition state without the generation of intermediates. masterorganicchemistry.com This concerted nature dictates the stereospecificity of the reaction. However, for a diene like this compound, an "inverse-electron-demand" Diels-Alder reaction could be a possibility. This variant involves an electron-poor diene reacting with an electron-rich dienophile. The presence of the electron-withdrawing bromine atoms might make the title compound a suitable candidate for such a reaction, though specific experimental evidence is lacking.
Photochemical Transformations and Excited-State Dynamics
The photochemistry of conjugated dienes often involves complex processes including electrocyclic reactions, isomerizations, and cycloadditions. The presence of heavy atoms like bromine can further influence the excited-state dynamics by promoting intersystem crossing from singlet to triplet states.
While specific research on the photochemical transformations of this compound is not detailed in the available literature, studies on its precursor, 2,5-dimethylhexa-2,4-diene (DMHD), provide some context. Picosecond laser photolysis of haloanthraquinones in the presence of DMHD has shown the formation of transient ionic species and charge-transfer complexes upon excitation. acs.org This indicates that the diene system can engage in electron transfer processes in its excited state.
The introduction of bromine atoms onto the diene backbone would likely alter its absorption spectrum and excited-state pathways. Photochemical reactions involving C-Br bond cleavage are also a possibility, potentially leading to radical intermediates. Such processes are observed in the photochemical bromination of various aromatic compounds. rsc.org However, without specific experimental data for this compound, its precise photochemical behavior remains a subject for future investigation.
Oxidative and Reductive TransformationsThere is no specific information on the oxidative and reductive transformations of this compound.
Further experimental research is required to elucidate the specific chemical properties and reactivity of this compound to enable a comprehensive and accurate discussion of its chemistry.
Oxidative Sulfonamidation of Dienes
Oxidative sulfonamidation is a powerful method for the simultaneous introduction of a sulfonamide group and another functional group, often a halogen, across a double bond. While specific studies on this compound are not extensively documented, the reactivity of related unsaturated systems provides a basis for understanding its potential transformations.
The reaction of unsaturated compounds, such as divinylsilanes, with sulfonamides in the presence of an oxidant like N-bromosuccinimide (NBS) can lead to bromosulfonamidation products. nih.gov The reaction course is often influenced by the solvent, with solvents like acetonitrile (B52724) potentially participating in the reaction to form Ritter-type products. nih.gov In the context of this compound, an analogous reaction with a sulfonamide (RSO₂NH₂) and an oxidant could be hypothesized to proceed via an initial electrophilic attack on one of the double bonds.
Key Research Findings:
Reagent Influence: The choice of oxidant and sulfonamide can significantly impact the reaction's outcome. For example, using N-bromosuccinimide in dichloromethane (B109758) has been shown to yield products of bromination or bromosulfonamidation in related systems. nih.gov
Solvent Participation: In polar aprotic solvents such as acetonitrile, the solvent can act as a nucleophile, leading to the formation of solvent-incorporated products. nih.gov
Rearrangements: In reactions involving bicyclic alkenes like camphene, skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are observed during oxidative sulfonamidation. researchgate.net This suggests that carbocationic intermediates may be involved, which could also be a possibility in the reactions of this compound.
A plausible mechanistic pathway for the oxidative sulfonamidation of a conjugated diene is initiated by the oxidant. The resulting intermediate can then be trapped by the sulfonamide nucleophile. The regioselectivity of this addition would be a key aspect to investigate for an unsymmetrical diene.
Hypothetical Reaction Scheme:
Table 1: Potential Products in the Oxidative Sulfonamidation of Dienes
| Reactant System | Oxidant | Solvent | Major Product Type(s) |
| Divinylsilanes + Sulfonamides | t-BuOI | - | Halogenation products, minor aziridines |
| Divinylsilanes + Sulfonamides | NBS | CH₂Cl₂ | Bromination or bromosulfonamidation products |
| Divinylsilanes + Sulfonamides | NBS | MeCN | Ritter-type solvent interception products |
| Camphene + Benzenesulfonamide | NBS | MeCN | Rearranged bicyclic sulfonamide |
Electrochemical Reduction Studies of Related Halogenated Systems
The electrochemical reduction of vicinal dihalides provides a method for the formation of alkenes. publish.csiro.au The mechanism of this debromination has been a subject of considerable study, with evidence supporting a stepwise addition of electrons rather than a concerted process. publish.csiro.aumurdoch.edu.au This is particularly relevant for understanding the potential electrochemical behavior of this compound, which contains vicinal bromine atoms.
-CHBr-CHBr- + 2e⁻ → -CH=CH- + 2Br⁻ sci-hub.se
Mechanistic investigations into this reaction have considered two primary pathways: a concerted two-electron transfer and a stepwise mechanism involving a radical or carbanion intermediate.
Detailed Mechanistic Insights:
Stepwise vs. Concerted Mechanism: Studies on compounds like meso- and (±)-1,2-dibromo-1,2-diphenylethane have shown that product distributions and reduction potentials are better explained by a stepwise electron addition. publish.csiro.aumurdoch.edu.au This allows for the possibility of bond rotation in the intermediate stage, which can influence the stereochemistry of the resulting alkene. publish.csiro.au
Conformational Effects: The electrochemical reduction of vicinal dibromides shows a preference for an antiperiplanar arrangement of the halogen atoms. publish.csiro.au This stereoelectronic requirement can influence the reduction potential, with conformers that can easily achieve this arrangement reacting more readily.
Potential Dependence: In some cases, the distribution of products from the electrochemical reduction of vicinal dihalides has been found to be dependent on the applied potential. This observation is consistent with a stepwise mechanism where different reaction pathways can be favored at different potentials. murdoch.edu.au
For this compound, electrochemical reduction would be expected to yield 2,5-dimethylhexa-2,4-diene. The stereochemistry of the starting material and the potential for rotation around the central carbon-carbon bond in the intermediate would likely influence the isomeric composition of the resulting diene.
Table 2: Mechanistic Aspects of Electrochemical Reduction of Vicinal Dihalides
| Investigated System | Key Finding | Implication for Mechanism | Citation(s) |
| meso- and (±)-1,2-Dibromo-1,2-diphenylethane | Product distributions inconsistent with a concerted mechanism. | Supports a stepwise addition of electrons. | publish.csiro.au, murdoch.edu.au |
| Cyclic dibromides | Reduction potentials (E₁/₂) depend on the dihedral angle between C-Br bonds. | Confirms the preference for an antiperiplanar conformation for reduction. | publish.csiro.au |
| (±)-1,2-Dibromo-1,2-diphenylethane | Product distribution is potential-dependent. | Consistent with a stepwise mechanism. | murdoch.edu.au |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the precise three-dimensional structure of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene, including its stereoisomers and conformational dynamics. The conjugated diene system can exist as (E,E), (E,Z), and (Z,Z) isomers, each of which will present a unique NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups attached to the double bonds (C1, C6) and the methyl groups of the isopropylidene moieties (if present in a precursor or isomer). The chemical shifts of these protons are highly sensitive to their stereochemical environment. For instance, the protons of a methyl group in a Z-configuration relative to a bromine atom will experience a different magnetic environment compared to one in an E-configuration. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximities between protons, which is crucial for assigning the E/Z geometry of the double bonds and determining the preferred conformation around the central C-C single bond.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The chemical shifts of the sp² hybridized carbons of the diene (C2, C3, C4, C5) are particularly informative. The presence of electronegative bromine atoms directly attached to C3 and C4 will cause a significant downfield shift for these carbons. The specific chemical shifts can help differentiate between isomers.
Conformational Analysis: The molecule is not planar due to steric hindrance between the bulky methyl groups. Rotation around the central C3-C4 single bond leads to different conformations (s-cis and s-trans). Variable temperature NMR studies can provide insights into the energy barriers for this rotation and the relative populations of the different conformers. researchgate.netresearchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Atom | (E,E)-Isomer (Predicted) | (E,Z)-Isomer (Predicted) | (Z,Z)-Isomer (Predicted) |
| ¹H NMR | |||
| C1-H₃ | ~1.9 - 2.1 | ~1.9 - 2.2 | ~2.0 - 2.3 |
| C6-H₃ | ~1.9 - 2.1 | ~1.9 - 2.2 | ~2.0 - 2.3 |
| ¹³C NMR | |||
| C1, C6 | ~20 - 25 | ~20 - 26 | ~21 - 27 |
| C2, C5 | ~130 - 135 | ~129 - 136 | ~128 - 137 |
| C3, C4 | ~120 - 125 | ~119 - 126 | ~118 - 127 |
Note: These are estimated values based on analogous structures. Actual values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of this compound. These two methods are often complementary. For a potentially centrosymmetric isomer like the (E,E)-conformer in an s-trans arrangement, the rule of mutual exclusion would apply, meaning vibrations that are IR active would be Raman inactive, and vice versa. sci-hub.se
Key Vibrational Modes:
C=C Stretching: The conjugated diene system will exhibit characteristic C=C stretching vibrations. Due to conjugation, these bands are typically found in the 1600-1650 cm⁻¹ region and are often strong in the Raman spectrum.
C-Br Stretching: The carbon-bromine bonds will have stretching frequencies in the far-infrared region, typically between 500 and 600 cm⁻¹. These bands can confirm the presence of the bromine substituents.
C-H Stretching and Bending: The methyl groups will show characteristic sp³ C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, rocking) vibrations in the 1375-1450 cm⁻¹ region.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which aids in the assignment of experimentally observed bands to specific molecular motions. researchgate.netscifiniti.com
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | Medium |
| C=C Stretch (Conjugated) | 1600 - 1650 | Medium-Weak | Strong |
| C-H Bend (Methyl) | 1375 - 1450 | Strong | Medium |
| C-Br Stretch | 500 - 600 | Strong | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary absorption of interest is the π → π* transition associated with the conjugated diene chromophore. libretexts.org The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
The presence of the conjugated double bond system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths compared to an isolated double bond. libretexts.org The Woodward-Fieser rules can be used to predict the λmax for this compound. Starting with a base value for a conjugated diene, increments are added for alkyl and bromo substituents. The four methyl groups and two bromine atoms are expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. youtube.comchegg.com
Base value for an acyclic diene: 217 nm
Contribution from 4 alkyl groups (methyl): 4 x 5 nm = +20 nm
Contribution from 2 bromo substituents: 2 x 5 nm = +10 nm
Predicted λmax: 217 + 20 + 10 = 247 nm
This predicted value indicates that the primary electronic transition occurs in the UV region of the electromagnetic spectrum.
Laser Photolysis and Time-Resolved Spectroscopy for Transient Species Detection and Kinetic Measurements
Laser photolysis and time-resolved spectroscopy are powerful techniques for studying the behavior of short-lived, highly reactive species such as excited states and reaction intermediates. For this compound, these methods could be used to investigate its photochemical properties.
Upon excitation with a laser pulse, the molecule can be promoted to an electronically excited state (singlet or triplet). Time-resolved absorption or emission spectroscopy can then monitor the decay of this excited state and the formation of any transient species. One potential photochemical pathway for this molecule is the homolytic cleavage of a carbon-bromine bond, which is often a weak point in the molecule. This would generate a vinyl radical and a bromine atom. These techniques would allow for the direct detection of such transient radicals and the measurement of the kinetics of their formation and subsequent reactions, providing crucial insights into the molecule's photoreactivity. acs.org
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Ion: A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and 49.3%, respectively). docbrown.info Because the molecule contains two bromine atoms, the molecular ion peak will appear as a characteristic triplet:
[M]⁺: Contains two ⁷⁹Br isotopes.
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺: Contains two ⁸¹Br isotopes.
The relative intensity of these peaks will be approximately 1:2:1. For C₈H₁₂Br₂, the triplet would appear at m/z 266 (for ⁷⁹Br, ⁷⁹Br), 268 (for ⁷⁹Br, ⁸¹Br), and 270 (for ⁸¹Br, ⁸¹Br).
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways would include:
Loss of a bromine atom: This would result in a fragment ion [M-Br]⁺, which would show a doublet pattern (1:1 ratio) due to the single remaining bromine atom. This is often a major fragmentation pathway.
Loss of a methyl group: Cleavage of a C-C bond could lead to the loss of a methyl radical, giving an [M-CH₃]⁺ ion. This fragment would still contain two bromine atoms and thus exhibit the 1:2:1 triplet pattern.
Cleavage of the C-C single bond: The bond between C3 and C4 could cleave, leading to smaller fragment ions.
Interactive Table: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z Values | Isotopic Pattern (Relative Intensity) |
| Molecular Ion [M]⁺ | [C₈H₁₂Br₂]⁺ | 266, 268, 270 | Triplet (~1:2:1) |
| Loss of Br [M-Br]⁺ | [C₈H₁₂Br]⁺ | 187, 189 | Doublet (~1:1) |
| Loss of CH₃ [M-CH₃]⁺ | [C₇H₉Br₂]⁺ | 251, 253, 255 | Triplet (~1:2:1) |
| Bromine Ion | [Br]⁺ | 79, 81 | Doublet (~1:1) |
Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 2,5 Dimethylhexa 2,4 Diene
Quantum Mechanical Studies of Electronic Structure, Bonding, and Molecular Geometry
Quantum mechanical calculations, primarily using Density Functional Theory (DFT), would be the principal tool to investigate the electronic structure, bonding, and molecular geometry of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene. These studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Key parameters such as bond lengths (C-C, C=C, C-Br, C-H), bond angles, and dihedral angles would be determined.
The electronic structure analysis would focus on the distribution of electrons within the molecule. This would include the calculation and visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.
Furthermore, the nature of the chemical bonds, especially the C-Br bonds and the conjugated π-system of the diene, would be analyzed. Techniques such as Natural Bond Orbital (NBO) analysis could be employed to understand orbital interactions, charge distribution, and the extent of electron delocalization across the diene backbone. An electrostatic potential map would also be generated to visualize electron-rich and electron-poor regions of the molecule, providing further insight into its reactive properties.
Conformational Analysis and Steric Hindrance Effects on Molecular Conformation
The presence of bulky methyl and bromine substituents on the hexa-2,4-diene backbone suggests that steric hindrance plays a significant role in determining the preferred conformation of this compound. A computational conformational analysis would be performed to identify the various possible spatial arrangements of the atoms (conformers) and their relative energies.
This analysis would typically involve a systematic search of the potential energy surface by rotating the single bonds within the molecule, particularly the C-C bonds adjacent to the double bonds. For a diene system, the relative orientation of the double bonds (s-cis vs. s-trans) is a critical conformational feature. libretexts.org Due to the steric clash between the methyl groups and bromine atoms, it is likely that certain conformations are significantly destabilized.
Reaction Pathway Modeling, Transition State Characterization, and Energy Barriers
Computational modeling can be used to explore the potential chemical reactions of this compound. This involves mapping out the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, the mechanism of reactions such as electrophilic addition to the double bonds or nucleophilic substitution at the carbon-bromine centers could be investigated. For a proposed reaction pathway, the geometries of the transition states would be located and optimized. A frequency calculation would then be performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. These theoretical values can then be compared with experimental spectra to confirm the structure of the molecule or to assign specific signals to particular atoms. mdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. mdpi.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound could be simulated by calculating its vibrational frequencies. These calculations would predict the positions and intensities of the vibrational modes, which correspond to the stretching and bending of chemical bonds. This information is valuable for identifying the functional groups present in the molecule and can be compared with experimental IR or Raman spectra for structural verification.
UV-Vis Maxima: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations would provide the excitation energies and oscillator strengths for the lowest-lying electronic transitions, which correspond to the wavelength of maximum absorbance (λ_max). For a conjugated system like a diene, these transitions are typically π → π* in nature.
A hypothetical data table for predicted spectroscopic properties would look like this, although no specific calculated values are available in the literature.
| Spectroscopic Property | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
| UV-Vis λ_max (nm) | Data not available |
Investigation of Charge-Transfer Complex Formation and Intermolecular Interactions
The presence of bromine atoms and a π-electron system in this compound suggests the possibility of forming charge-transfer complexes and engaging in other significant intermolecular interactions.
Computational methods would be used to study the interaction of this molecule with potential electron donors or acceptors. For example, the formation of a charge-transfer complex with an electron-rich aromatic molecule (as a donor) or an electron-deficient species could be modeled. The geometry of such a complex would be optimized, and the interaction energy would be calculated to determine its stability. NBO analysis could be used to quantify the amount of charge transferred between the two molecules in the complex.
Furthermore, other non-covalent interactions, such as halogen bonding (where the bromine atom acts as an electrophilic "σ-hole" donor) and van der Waals forces, would be investigated. mdpi.com These interactions are crucial for understanding the molecule's behavior in the solid state and in solution. Computational analysis of the molecular electrostatic potential surface would help to identify regions of positive and negative potential that are likely to participate in these intermolecular interactions. Understanding these forces is key to predicting the crystal packing and bulk properties of the material.
Applications of 3,4 Dibromo 2,5 Dimethylhexa 2,4 Diene in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules
The primary documented application of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene is as a key intermediate in the synthesis of a unique class of compounds known as radialenes. Radialenes are cyclic molecules containing exocyclic double bonds and are of interest for their unique structural and electronic properties.
Specifically, this compound serves as a precursor for the synthesis of certain alkyl-substituted thieme-connect.de- andradialenes through transition-metal-mediated oligomerization reactions. In a notable example, the reaction of this compound with tetrakis(triphenylphosphine)nickel(0), generated in situ, yields both aradialene and a thieme-connect.deradialene. This reaction, conducted in dimethylformamide, demonstrates the utility of the dibromo-diene in constructing these complex cyclic systems. The reaction produces the correspondingradialene as the major product, highlighting a degree of selectivity in the cyclooligomerization process.
A similar reaction using the diiodo analogue, 3,4-diiodo-2,5-dimethylhexa-2,4-diene, also produces the same radialenes, albeit with different yields, further establishing this synthetic strategy.
Table 1: Nickel-Mediated Synthesis of Radialenes from this compound
| Reactant | Catalyst System | Solvent | Products | Yield (%) |
|---|---|---|---|---|
| This compound | Tetrakis(triphenylphosphine)nickel(0) | Dimethylformamide | Radialene | 63 |
Catalysis Research and Mechanistic Probes
Following a comprehensive review of scientific literature, no specific research has been identified where this compound is utilized for catalysis research or as a mechanistic probe.
Investigation of Stereochemical Effects in Catalytic Processes and Substrate Reactivity
There is no available information on the use of this compound in studies investigating stereochemical effects in catalysis or substrate reactivity.
Exploration in Novel Catalyst Development and Ligand Design
There is no available information on the exploration of this compound in the development of new catalysts or in ligand design.
Precursor for Novel Polymeric Materials and Functional Organic Frameworks
While a minor polymerization product was noted during the synthesis of radialenes, no dedicated research on the use of this compound as a precursor for novel polymeric materials or functional organic frameworks has been found in the available literature.
Exploitation in Photochemical Energy Transfer and Sensing Systems
A thorough search of existing research has yielded no information regarding the application of this compound in the fields of photochemical energy transfer or chemical sensing systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
